molecular formula C7H7NO3 B140504 5-Methoxypyridine-2-carboxylic acid CAS No. 29082-92-6

5-Methoxypyridine-2-carboxylic acid

Cat. No.: B140504
CAS No.: 29082-92-6
M. Wt: 153.14 g/mol
InChI Key: YPKUGKJFOOZLHN-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-carboxylic acid is an organic compound belonging to the pyridine family. It is characterized by a methoxy group attached to the fifth position and a carboxylic acid group at the second position of the pyridine ring. This compound is significant in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridine-2-carboxylic acid typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2-chloronicotinic acid with sodium methoxide in methanol, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of fixed bed reactors with appropriate catalysts, such as gamma-Al2O3, can facilitate the oxidation of precursor compounds under controlled conditions, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

5-Methoxypyridine-2-carboxylic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups facilitate binding to active sites, influencing biochemical pathways. For instance, in medicinal chemistry, its derivatives may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

  • 2-Methoxypyridine-5-carboxylic acid
  • 6-Methoxypyridine-2-carboxylic acid
  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)

Comparison: 5-Methoxypyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, such as 2-Methoxypyridine-5-carboxylic acid, it exhibits different binding affinities and reaction pathways, making it valuable in targeted synthesis and specialized applications .

Properties

IUPAC Name

5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKUGKJFOOZLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474746
Record name 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29082-92-6
Record name 5-Methoxypicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29082-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID
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URL https://comptox.epa.gov/dashboard/DTXSID40474746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxypyridine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

The obtained ester compound was dissolved in 0.5 ml of methanol and 0.5 ml of tetrahydrofuran, and 0.52 ml of aqueous 1 N sodium hydroxide solution was added to it, and stirred at room temperature for 2 hours. This was neutralized with aqueous 10% citric acid solution, extracted with chloroform, and the organic layer was washed with saturated saline water. After dried, the solvent was evaporated away under reduced pressure to obtain 17.2 mg of the entitled compound as a white crystal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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